molecular formula C6H7N3O2 B8616381 6-Hydroxy-2-methylpyrimidine-4-carboxamide

6-Hydroxy-2-methylpyrimidine-4-carboxamide

Cat. No. B8616381
M. Wt: 153.14 g/mol
InChI Key: HDINQHMFSCOXEZ-UHFFFAOYSA-N
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Patent
US09073901B2

Procedure details

Dissolve ethyl 2-methyl-6-oxo-1H-pyrimidine-4-carboxylate (7.26 g, 39.9 mmol) in a solution of ammonia in MeOH (70 mL, 7 N) and stir the mixture for 17 hours at ambient temperature. Remove the solvents under reduced pressure to provide the title compound as a black solid (5.7 g, 93.4%). MS (m/z): 154 (M+1).
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
93.4%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:13])[CH:5]=[C:6]([C:8](OCC)=[O:9])[N:7]=1.[NH3:14]>CO>[CH3:1][C:2]1[NH:3][C:4](=[O:13])[CH:5]=[C:6]([C:8]([NH2:14])=[O:9])[N:7]=1

Inputs

Step One
Name
Quantity
7.26 g
Type
reactant
Smiles
CC=1NC(C=C(N1)C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the mixture for 17 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvents under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC=1NC(C=C(N1)C(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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